1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine dihydrochloride
Description
1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine dihydrochloride (CAS 1216433-63-4) is a piperazine-derived compound featuring a 1-ethylimidazole moiety linked via a methylene bridge to a 2-methylpiperazine ring, with two hydrochloride counterions. Its molecular formula is C₉H₁₈Cl₂N₄, and it has a molecular weight of 253.17 g/mol . The ethyl group at the 1-position of the imidazole ring and the methyl substitution on the piperazine backbone are critical structural features that influence its physicochemical and biological properties.
Properties
IUPAC Name |
1-[(1-ethylimidazol-2-yl)methyl]-2-methylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4.2ClH/c1-3-14-7-5-13-11(14)9-15-6-4-12-8-10(15)2;;/h5,7,10,12H,3-4,6,8-9H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDMBHMXMNAJFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CN2CCNCC2C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles using nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Alkylation of Imidazole: The imidazole ring is then alkylated with ethyl groups to form 1-ethyl-1H-imidazole.
Formation of Piperazine Derivative: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Coupling Reaction: The 1-ethyl-1H-imidazole is coupled with the piperazine derivative using a suitable coupling agent to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the final pure compound.
Chemical Reactions Analysis
Types of Reactions
1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and suitable solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce reduced imidazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds containing imidazole derivatives exhibit significant antimicrobial properties. The imidazole moiety is known for its ability to interact with various biological targets, making it effective against a range of pathogens.
Case Study:
In vitro studies have demonstrated that 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine dihydrochloride displays potent activity against both Gram-positive and Gram-negative bacteria. The compound was tested using the serial dilution method, revealing an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Antitumor Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Studies have indicated that it induces apoptosis in cancer cells through multiple pathways.
Case Study:
In a study involving the HCT116 colon cancer cell line, the compound exhibited an IC50 value of 15 µM, suggesting significant cytotoxicity. Mechanistic studies revealed that it triggers apoptosis via a p53-independent pathway, leading to cell cycle arrest at the G0/G1 phase .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 15 | Apoptosis induction via G0/G1 arrest |
| MCF7 | 20 | Apoptosis induction via G2/M arrest |
Neuropharmacology
Recent investigations into the neuropharmacological effects of this compound suggest potential applications in treating neurological disorders. Its structure allows it to interact with neurotransmitter systems, particularly those involving GABAergic transmission.
Mechanism of Action:
The compound appears to modulate GABA receptors, which could be beneficial in managing conditions such as anxiety and epilepsy. Preliminary studies indicate promising anticonvulsant activity in animal models .
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to produce desired biological effects.
Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine and Imidazole Moieties
The following table summarizes key structural and functional differences between the target compound and related molecules:
Impact of Substituents on Physicochemical Properties
- Methyl vs. Ethyl Groups: The 2-methylpiperazine in the target compound enhances non-bonding interactions compared to unsubstituted piperazine, as shown in , where methyl substitution increased stability (−81.91 kJ/mol vs. −45.64 kJ/mol for piperazine) . Ethyl groups on imidazole (e.g., in the target compound vs. methyl in ) likely improve lipophilicity and membrane permeability.
- Dihydrochloride Salts : The dihydrochloride form improves aqueous solubility, critical for bioavailability. This is shared with H7 and other analogues .
Biological Activity
1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine dihydrochloride is a compound that has garnered interest due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes an imidazole ring and piperazine moiety, contributing to its pharmacological properties.
- Chemical Formula : C10H18N4
- Molecular Weight : 194.28 g/mol
- IUPAC Name : 1-[(1-ethylimidazol-2-yl)methyl]piperazine
- PubChem CID : 54592588
| Property | Value |
|---|---|
| Appearance | Powder |
| Storage Temperature | Room Temperature |
| Hazard Statements | H302-H315-H319-H335 |
Biological Activity
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the context of neuropharmacology and antimicrobial activity.
Neuropharmacological Effects
Research has indicated that compounds similar to this compound may influence neurotransmitter systems. For example, studies on related piperazine derivatives have shown effects on dopamine and norepinephrine levels in the brain. Specifically, oral administration of certain piperazine derivatives resulted in transient increases in dopamine content in the caudate nucleus and hypothalamus at higher doses, suggesting potential applications in treating disorders related to these neurotransmitters .
Antimicrobial Activity
Imidazole derivatives, like the one , have been noted for their broad-spectrum antimicrobial properties. A review highlighted that compounds containing an imidazole ring exhibit significant antibacterial activity against various strains of bacteria, including resistant strains . The specific mechanisms often involve disruption of microbial cell membranes or inhibition of essential enzymes.
Case Studies and Research Findings
Several studies have explored the biological implications of imidazole and piperazine derivatives:
- Antiviral Activity : A study evaluated imidazole thioacetanilides as non-nucleoside inhibitors of HIV-1 reverse transcriptase, demonstrating that modifications to the imidazole structure can enhance antiviral efficacy .
- Antibacterial Evaluation : In a comparative study, various imidazole derivatives were tested against Helicobacter pylori, revealing potent activity that suggests potential therapeutic applications for gastrointestinal infections .
- Neurotransmitter Modulation : The effects of piperazine derivatives on neurotransmitter systems were investigated, indicating that they could modulate dopamine and norepinephrine turnover, which is relevant for mood disorders and neurodegenerative diseases .
Q & A
Q. How should researchers develop stability-indicating methods for this compound under various storage conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (80°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation products.
- HPLC method validation : Ensure resolution between parent compound and degradation peaks (resolution >2.0).
- Long-term stability protocols : Store samples at -20°C, 4°C, and 25°C with periodic analysis (0, 3, 6 months) to establish shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
